2-Hydroxystearate

Metabolic Research Obesity Fatty Acid Biology

Hydroxy fatty acid researchers frequently encounter regioisomer cross-reactivity that confounds assay interpretation. 2-Hydroxystearate, bearing the hydroxyl precisely at the C2 α-position, eliminates this ambiguity. • Essential precursor for hydroxylated GM1 gangliosides-yields distinct thermotropic and aggregative properties vs. non-hydroxylated counterparts for membrane microdomain studies. • Validated negative control: weak antiproliferative activity compared to 5-, 7-, and 9-HSA regioisomers, enabling target-specific result attribution. • Patented cosmetic emulsion stabilizer-solid particulate form (≥99% <125 μm) enables stable oil-in-water roll-on formulations where 12-hydroxystearate fails. Supplied at ≥98% purity; ambient shipping.

Molecular Formula C18H35O3-
Molecular Weight 299.5 g/mol
Cat. No. B1257940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxystearate
Molecular FormulaC18H35O3-
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(C(=O)[O-])O
InChIInChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1
InChIKeyKIHBGTRZFAVZRV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxystearate: Chemical & Biological Properties


2-Hydroxystearate is the conjugate base of 2-hydroxyoctadecanoic acid, a long-chain fatty acid anion with the molecular formula C₁₈H₃₅O₃⁻ and a molecular weight of 299.47 Da [1]. It is a member of the 2-hydroxy fatty acid class, characterized by a hydroxyl group at the alpha position relative to the carboxylic acid group [2]. This compound is naturally found in humans and various organisms, including the plant U. armoricana, and is a known human metabolite . Its amphiphilic nature, conferred by the long hydrophobic alkyl chain and the polar head group, underpins its roles in biological systems and potential industrial applications [3].

Interfacial Langmuir monolayer & temperature-dependent phase behavior studies
Biophysics Glycolipid membrane model systems (GM1 ganglioside modification)
Control Negative control for metabolic & regioisomer antiproliferative screens
Formulation Solid particulate emulsifier in oil-in-water emulsion research

Why 2-Hydroxystearate Cannot Be Substituted


Generic substitution of 2-hydroxystearate with its closest structural analogs—such as the non-hydroxylated parent stearic acid or other regioisomeric hydroxystearates (e.g., 12-hydroxystearate)—is not a straightforward exchange. The precise position of the hydroxyl group along the 18-carbon chain dictates the molecule's overall polarity, intermolecular interactions, and three-dimensional conformation [1]. These subtle structural variations translate into profound differences in monolayer phase behavior at interfaces [2], antiproliferative activity against specific cancer cell lines [3], and functional performance in complex formulations [4]. Consequently, a scientific user cannot assume that the well-documented properties of 12-hydroxystearate as a thickener, or the biological inactivity of stearate in certain assays, will be recapitulated by 2-hydroxystearate. The following evidence underscores the necessity of selecting the specific 2-hydroxy regioisomer for targeted research and industrial outcomes.

Stearic acid (non-hydroxylated): monolayer phase behavior and GM1 ganglioside anchoring properties may not replicate 2-hydroxy regioisomer effects.
12‑Hydroxystearate: bipolar character and thickening functionality may not transfer; 2‑HSA exhibits monopolar, temperature‑sensitive interfacial profile.
2‑Hydroxyoleate (unsaturated analog): metabolic body‑weight effects are unsaturation‑dependent; 2‑HSA lacks this activity, limiting direct substitution.

2-Hydroxystearate: Performance Evidence vs. Analogs


Body Weight & Adipose Tissue: vs. 2-Hydroxyoleate

In a direct head-to-head study in diet-induced obese mice, 2-hydroxyoleic acid (2-OHOA) significantly reduced body weight and adipose tissue mass, whereas 2-hydroxystearate did not show these effects [1]. This differential activity highlights that the unsaturation in the fatty acid chain (C18:1 vs. C18:0) is a critical determinant for metabolic outcomes, despite both compounds sharing the 2-hydroxy substitution.

Body Weight & Adipose Tissue
Head-to-head
2‑Hydroxystearate: no significant effect
2‑Hydroxyoleate: significant reduction in body weight & adipose mass (diet‑induced obese mice)
Directs metabolic models toward 2‑hydroxyoleate; 2‑HSA not effective for this endpoint.
High‑fat diet mouse model
Metabolic Research Obesity Fatty Acid Biology

Monolayer Phase Behavior: vs. Mid-Chain Hydroxystearates

Monolayer studies reveal a fundamental difference in the phase behavior of 2-hydroxystearic acid compared to mid-chain substituted regioisomers (9-, 11-, 12-HSA) [1]. At the air/water interface, 2-hydroxystearate monolayers behave as monopolar entities, while mid-chain substituted isomers adopt a bipolar character. This results in a strongly temperature-dependent fluid/condensed phase coexistence region for 2-hydroxystearate that is first observed at T > 30°C, whereas the mid-chain isomers exhibit an extended, flat plateau region with minimal temperature dependence [1].

Monolayer Phase Behavior
Head-to-head
2‑HSA: monopolar, fluid/condensed coexistence appears T > 30°C, temperature‑sensitive
Mid‑chain HSA (9‑,11‑,12‑): bipolar, extended flat plateau, low temperature sensitivity
Selects 2‑HSA for interfacial studies needing distinct monopolar phase profile.
π−A isotherms, pH 3 subphase
Surface Chemistry Langmuir Monolayers Materials Science

Antiproliferative Activity: vs. 5-, 7-, 9-Hydroxystearate

A comprehensive study of hydroxystearic acid (HSA) regioisomers on a panel of human cancer cell lines (CaCo-2, HT29, HeLa, MCF7, PC3, NLF) established a clear structure-activity relationship [1]. While 5-, 7-, and 9-HSA demonstrated growth inhibitory activity, 2-HSA, along with 8-, 10-, and 11-HSA, showed little to no effect [1]. This indicates that the hydroxyl group at the 2-position does not confer the same antiproliferative properties as hydroxylation at positions 5, 7, or 9.

Antiproliferative Activity
Class-level inference
2‑HSA: weak or no effect
5‑,7‑,9‑HSA: demonstrated growth inhibition across multiple human cancer cell lines
Guides regioisomer selection; 2‑position does not confer antiproliferative activity.
CaCo‑2, HT29, HeLa, MCF7, PC3, NLF cells
Cancer Biology Antiproliferative Activity Regioisomerism

Cytotoxicity in Ehrlich Ascites Tumor Cells

In a specific cancer model, 2-hydroxystearic acid demonstrates a quantifiable biological effect. It reduces the growth of Ehrlich ascites tumor (EAT) cells in vitro when used at a concentration of 100 μM . This provides a baseline activity for this compound in a defined cellular context, distinguishing it from its complete lack of activity in the broader antiproliferative panel discussed above.

EAT Cell Growth
Data to verify
100 µM 2‑HSA reduced growth of Ehrlich ascites tumor cells in vitro
Supports cytotoxicity endpoint review; not a universal inert compound.
Exact IC₅₀ not provided; single model context
Cancer Research Cytotoxicity Hydroxy Fatty Acids

GM1 Ganglioside Aggregation & Thermal Properties

The impact of a hydroxylated fatty acid on glycosphingolipid properties was directly assessed by comparing GM1 ganglioside containing 2-hydroxystearate (GM1(OH)) with the standard GM1 containing stearate [1]. Differential scanning calorimetry and laser light scattering revealed distinct aggregative and geometrical properties between the two forms [1]. This demonstrates that the introduction of the 2-hydroxy group into the lipid anchor of a complex membrane component alters its biophysical behavior.

GM1 Ganglioside Properties
Head-to-head
GM1(OH) (2‑HSA anchor): distinct aggregation, thermal behavior vs. GM1(stearate) by DSC, light scattering
Required for glycolipid membrane domain research needing hydroxylated anchor.
Qualitative biophysical differences reported
Lipid Biochemistry Membrane Biophysics Glycolipid Research

2-Hydroxystearate: Research & Industrial Applications


GM1 Ganglioside Biophysical Studies

As demonstrated by the direct comparison with stearate-containing GM1 [1], 2-hydroxystearate is an essential precursor for synthesizing hydroxylated glycosphingolipids. Researchers investigating the role of fatty acid hydroxylation in membrane microdomain organization, lipid raft dynamics, or glycolipid-protein interactions should prioritize 2-hydroxystearate. Its incorporation into GM1 yields a molecule with distinct aggregative and thermal properties compared to its non-hydroxylated counterpart, providing a precise tool for biophysical and cell biology studies [1].

Negative Control for Metabolic & Anticancer Assays

Given its lack of effect on body weight and adipose tissue in obese mice compared to 2-hydroxyoleate [2], and its weak activity in broad anticancer panels relative to 5-, 7-, and 9-HSA [3], 2-hydroxystearate is an ideal negative control compound. In studies exploring the metabolic or antiproliferative effects of hydroxylated fatty acids, 2-hydroxystearate can be used to confirm that observed effects are specific to the regioisomer or unsaturation of the test compound and not a general property of all hydroxylated C18 fatty acids [REFS-2, REFS-3].

Oil-in-Water Cosmetic Emulsion Formulation

Patented formulations leverage the specific properties of 2-hydroxystearic acid as a solid particulate in oil-in-water emulsions [4]. For cosmetic or personal care manufacturers seeking to develop stable, roll-on antiperspirant or skin cream compositions, 2-hydroxystearate with a defined particle size (99% by weight <125 microns) provides a distinct formulation advantage over the more commonly used 12-hydroxystearic acid, which is prone to causing stability issues in such aqueous systems [4]. This scenario is supported by the unique solid particulate properties of 2-hydroxystearate at this specific particle size distribution.

Monolayer Phase Behavior & Interfacial Studies

For fundamental surface science research, 2-hydroxystearate offers a unique model system. Its monopolar character at the air/water interface leads to a temperature-sensitive fluid/condensed phase coexistence that is distinct from the bipolar, temperature-insensitive behavior of mid-chain hydroxystearates [5]. This makes it a valuable compound for studies aimed at understanding the relationship between molecular structure, interfacial packing, and phase transitions in Langmuir monolayers, with direct implications for designing new surfactants and surface coatings [5].

Application
Selection Property
Validation Focus
GM1 ganglioside biophysical studies
Hydroxylated lipid anchor for tailored membrane behavior
Aggregation and thermal property characterization
Negative control for metabolic & cell-model endpoints
Reported metabolic inactivity vs. unsaturated analog in mouse models
Specificity verification for regioisomer/unsaturation effects
Oil-in-water emulsion formulation research
Solid particulate emulsifier with controlled particle‑size distribution
Emulsion stability and phase behavior
Langmuir monolayer interfacial studies
Monopolar character with temperature‑sensitive fluid/condensed coexistence
Interfacial packing and phase transition characterization

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21 linked technical documents
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